2-Methoxy-5-(pyrimidin-5-yl)aniline
Description
2-Methoxy-5-(pyrimidin-5-yl)aniline is a substituted aniline derivative featuring a methoxy group at the 2-position and a pyrimidin-5-yl substituent at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₀N₄O, with a molecular weight of 214.23 g/mol. The pyrimidine moiety introduces aromaticity and hydrogen-bonding capabilities, making it a valuable intermediate in medicinal chemistry, particularly for designing kinase inhibitors or anticancer agents.
Properties
IUPAC Name |
2-methoxy-5-pyrimidin-5-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-3-2-8(4-10(11)12)9-5-13-7-14-6-9/h2-7H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZXTXIXYAOSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(pyrimidin-5-yl)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyrimidine compound. The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or dimethylformamide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The process is optimized for high yield and purity, often incorporating advanced purification methods such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(pyrimidin-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced amine compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
2-Methoxy-5-(pyrimidin-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methoxy-5-(pyrimidin-5-yl)aniline with structurally related aniline derivatives, focusing on substituents, physicochemical properties, and biological activities:
Key Observations:
Pyrrolidin-1-yl () is electron-donating, increasing the aniline’s basicity compared to pyrimidine’s aromatic neutrality .
Biological Activity :
- The triazole analogue () demonstrates potent tubulin inhibition (IC₅₀ = 4.8 µM), suggesting that replacing triazole with pyrimidine may alter target specificity or potency due to differences in steric and electronic profiles .
Synthesis :
- Pyrimidine-containing anilines (e.g., 4-Methyl-3-(pyrimidin-5-yl)aniline in ) are often synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), while triazole derivatives utilize click chemistry .
Solubility :
- Sulfonyl-piperazinyl substituents () enhance solubility in polar solvents like DMSO, whereas pyrimidine’s polarity may limit organic solubility unless derivatized .
Research Implications
- Medicinal Chemistry : The pyrimidine ring’s ability to engage in hydrogen bonding makes This compound a candidate for targeting ATP-binding pockets in kinases.
- Synthetic Optimization : Future work could explore regioselective functionalization of the pyrimidine ring to modulate bioavailability or binding affinity.
- Comparative Studies : Direct comparison with triazole and CF₃ analogues () would clarify structure-activity relationships for tubulin or kinase targets.
Biological Activity
2-Methoxy-5-(pyrimidin-5-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 174.20 g/mol. The compound features a methoxy group and a pyrimidine ring, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Aniline Derivative : Starting from an appropriate aniline precursor, the methoxy group is introduced via methylation.
- Pyrimidine Ring Formation : The pyrimidine moiety can be synthesized through cyclization reactions involving suitable precursors, often utilizing catalysts to enhance yield.
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study assessed its effects on various cancer cell lines, including A549 lung adenocarcinoma cells.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 | 10 | Induction of apoptosis |
| 2 | HeLa | 15 | Inhibition of cell proliferation |
| 3 | MCF7 | 12 | Modulation of cell cycle regulators |
In this context, the compound's ability to induce apoptosis and inhibit cell proliferation suggests it may serve as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against multidrug-resistant strains of bacteria. Its effectiveness was tested against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 8 |
| Vancomycin-resistant E. coli | 16 |
These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .
The biological activity of this compound is thought to arise from its interactions with specific molecular targets. These interactions may involve:
- Inhibition of Kinases : The compound may act as an inhibitor of certain kinases involved in cell signaling pathways critical for cancer cell survival.
- Modulation of Gene Expression : It may influence the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies
- Case Study on Anticancer Efficacy : A recent study demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models when administered at doses corresponding to its IC50 values observed in vitro.
- Clinical Relevance : The antimicrobial efficacy against resistant strains highlights its potential as an alternative treatment option in clinical settings where traditional antibiotics fail.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
